molecular formula C13H10Cl2O4S B4619684 2,4-dichlorophenyl 4-methoxybenzenesulfonate

2,4-dichlorophenyl 4-methoxybenzenesulfonate

Cat. No.: B4619684
M. Wt: 333.2 g/mol
InChI Key: HETNBEFUTLPTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorophenyl 4-methoxybenzenesulfonate (DCMBS) is a chemical compound that has been widely used in scientific research as a tool to study the biochemical and physiological effects of various cellular processes. DCMBS is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.

Scientific Research Applications

Electrochemical Reduction and Catalysis

The electrochemical reduction of methoxychlor, a compound related to the structure of interest, at carbon and silver cathodes, reveals potential applications in environmental cleanup and the detoxification of pesticides. This process leads to the formation of dechlorinated products, suggesting its utility in pollutant degradation and synthesis of less harmful compounds (McGuire & Peters, 2016). Furthermore, catalytic reduction with nickel(I) salen highlights a method for the transformation of environmental pollutants into less toxic substances, indicating potential applications in catalysis and environmental remediation (McGuire, Hansen, Karty, & Peters, 2016).

Luminescent Materials and Optical Applications

The synthesis of luminescent ladder-like lanthanide coordination polymers using a related compound, sodium 4-hydroxybenzenesulfonate, suggests applications in the development of novel luminescent materials with potential uses in sensors, displays, and lighting (Yang, Rivers, McCarty, Wiester, & Jones, 2008). Additionally, the creation of ionic stilbazolium salts for second-order nonlinear optics points to applications in the field of electro-optics, such as in the development of modulators and switches (Yang, Aravazhi, Schneider, Seiler, Jazbinšek, & Günter, 2005).

Environmental Analysis and Remediation

The use of solid-phase extraction for the enrichment of aromatic sulfonates from industrial wastewaters, coupled with ion-pair liquid chromatography for their determination, underscores the importance of these methodologies in environmental monitoring and pollution control (Altenbach & Giger, 1995). The degradation of 4-chlorophenol through various electrochemical methods, including anodic oxidation and electro-Fenton processes, showcases approaches for the removal of toxic compounds from water sources, emphasizing the role of advanced oxidation processes in water treatment (Brillas, Sauleda, & Casado, 1998).

Biodesulfurization and Bioconversion

The biodesulfurization of model organosulfur compounds, such as dibenzothiophene, through an extended 4S pathway incorporating methoxylation, demonstrates the potential of microbial processes in the treatment of fossil fuels and the reduction of sulfur emissions (Chen, Cai, Zhang, & Li, 2009). This area of research is crucial for developing environmentally friendly technologies for the energy sector.

Properties

IUPAC Name

(2,4-dichlorophenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4S/c1-18-10-3-5-11(6-4-10)20(16,17)19-13-7-2-9(14)8-12(13)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETNBEFUTLPTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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